molecular formula C27H21ClN2O B11986971 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-23-3

9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11986971
CAS No.: 303060-23-3
M. Wt: 424.9 g/mol
InChI Key: CZQZDTLCAQYKNX-UHFFFAOYSA-N
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Description

9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of benzo[e]pyrazolo[1,5-c][1,3]oxazines This compound is characterized by its unique structure, which includes a chloro group, a naphthalene ring, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include chloroform, naphthalene derivatives, and p-tolyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Naphthalen-2-yl-2-o-tolyloxy-acetamide
  • 2-Naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)-acetamide
  • N-(2-(Naphthalen-2-yloxy)-ethyl)-acetamide

Uniqueness

Compared to similar compounds, 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is unique due to its specific structural features, such as the presence of a chloro group and the benzo[e]pyrazolo[1,5-c][1,3]oxazine core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

303060-23-3

Molecular Formula

C27H21ClN2O

Molecular Weight

424.9 g/mol

IUPAC Name

9-chloro-5-(4-methylphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H21ClN2O/c1-17-6-8-19(9-7-17)27-30-25(23-15-22(28)12-13-26(23)31-27)16-24(29-30)21-11-10-18-4-2-3-5-20(18)14-21/h2-15,25,27H,16H2,1H3

InChI Key

CZQZDTLCAQYKNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Cl

Origin of Product

United States

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